Thieno[3,2-b]furan-5-ylmethanol
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Overview
Description
Synthesis Analysis
Thieno[3,2-b]furan-5-ylmethanol can be synthesized via a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. The optimized conditions include using 2 mol% Pd(PPh3)4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as catalysts, K3PO4·3H2O as the base, and tert-butanol as the solvent .Molecular Structure Analysis
This compound has the molecular formula C7H6O2S. Its molecular weight is 154.18 g/mol. The structure consists of a thieno ring fused with a furan ring, with a methanol group attached to the thieno ring.Chemical Reactions Analysis
The one-pot synthesis involves intramolecular C–O coupling reactions, leading to the formation of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs). The method provides moderate to good yields for various substrates .Physical and Chemical Properties Analysis
Scientific Research Applications
Scalable Synthesis and Chemical Properties
- Facile and Scalable Synthesis : A study by Henssler and Matzger (2009) presents an optimized synthetic methodology for efficient and scalable access to Thieno[3,2-b]furan, highlighting its chemical robustness and selectivity towards functionalization, which is crucial for further applications in organic synthesis and materials science (Henssler & Matzger, 2009).
Applications in Organic Electronics
- Organic Thin-Film Transistors : Research by Ding et al. (2018) introduced an asymmetric furan and Thieno[3,2-b]Thiophene flanked diketopyrrolopyrrole building block for semiconducting polymers, indicating potential for environmentally benign and less energy-consuming applications in organic electronic devices (Ding et al., 2018).
Heterocyclic Chemistry and Fluorescence Applications
- Synthesis of Thieno-Fused Heterocycles : A comprehensive study by Acharya, Gautam, and Ila (2017) developed high-yield routes for novel thieno-fused nitrogen and oxygen heterocycles, including Thieno[3,2-b]furans. Some of these compounds exhibited strong fluorescence, offering applications in fluorescent materials and organic electronics (Acharya, Gautam, & Ila, 2017).
Photoinduced Oxidative Annulation
- Oxidative Annulation for Polyheterocyclic Compounds : Zhang et al. (2017) reported a photoinduced direct oxidative annulation method to access highly functionalized polyheterocyclic compounds involving Thieno[3,2-b]furan derivatives, highlighting a novel approach for synthesizing complex organic structures without the need for transition metals and oxidants (Zhang et al., 2017).
Advanced Synthetic Methodologies
- Ullmann-Type Intramolecular C-O Reaction : A technique for synthesizing Thieno[3,2-b]benzofuran derivatives via successive Suzuki and Ullmann C-O reactions was developed by Chen et al. (2017), demonstrating a versatile approach for constructing highly fused heterocycles with potential applications in organic field-effect transistors (OFETs) (Chen et al., 2017).
Safety and Hazards
Thieno[3,2-b]furan-5-ylmethanol is not intended for human or veterinary use. For research use only.
Properties
IUPAC Name |
thieno[3,2-b]furan-5-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZRKWXTICZERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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